N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by a pyridazine core substituted with a 3-fluorobenzylthio group at the 6-position and a cyclopropanecarboxamide moiety at the 3-position. Pyridazine derivatives are well-documented for their roles in agrochemicals and pharmaceuticals due to their heterocyclic reactivity and ability to interact with biological targets. The cyclopropane ring in the carboxamide group contributes to conformational rigidity, which may enhance binding specificity.
Properties
IUPAC Name |
N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-3-1-2-10(8-12)9-21-14-7-6-13(18-19-14)17-15(20)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRZEHIOBIVVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of oligo and polysaccharides .
Mode of Action
this compound interacts with the α-glucosidase enzyme, inhibiting its activity . This inhibition delays the absorption of glucose in the digestive system, thereby suppressing postprandial hyperglycemia .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway. By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is delayed, leading to a slower absorption of glucose into the bloodstream .
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in postprandial hyperglycemia . This can be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial .
Biological Activity
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds similar to this compound often target specific proteins involved in cellular signaling pathways. For instance, derivatives containing the pyridazine moiety have been shown to act on the sodium-calcium exchanger (NCX), which plays a crucial role in cardiac function and calcium homeostasis in cells. Inhibitors of NCX can prevent calcium overload and associated cellular damage during conditions like reperfusion injury .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. A study on similar compounds demonstrated that the introduction of a fluorobenzyl group significantly enhances inhibitory potency against NCX, with some derivatives exhibiting IC50 values as low as 0.24 µM . The hydrophobicity and steric factors of substituents were found to be critical in determining the efficacy of these compounds.
Biological Activity Data
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | NCX (reverse mode) | 0.24 | |
| This compound | NCX (potential target) | TBD | This study |
Case Studies
- Cardiac Protection : In a study focusing on reperfusion arrhythmias, derivatives of pyridazine were evaluated for their protective effects against myocardial damage. The results indicated that certain compounds could significantly reduce cell death and improve cardiac function post-injury, suggesting therapeutic potential for heart diseases .
- Neuroprotective Effects : Another investigation into similar thio-pyridazine compounds revealed neuroprotective properties in models of oxidative stress, indicating potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of cyclopropanecarboxamide derivatives, many of which are used as fungicides, herbicides, or plant growth regulators. Below is a detailed comparison with structurally and functionally related compounds (Table 1), supported by evidence from agrochemical literature and crystallographic studies.
Structural and Functional Similarities
(i) N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
- Structure: Features a cyclopropanecarboxamide group linked to a 3-chlorophenyl ring and a tetrahydrofuranone moiety.
- Function : A systemic fungicide used against Ascomycetes and Basidiomycetes .
- Comparison: While both compounds share the cyclopropanecarboxamide backbone, the target compound replaces the chlorophenyl and furanone groups with a pyridazine ring and 3-fluorobenzylthio substituent. This structural divergence likely alters solubility and target specificity.
(ii) N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)
- Structure : Contains a benzamide core with trifluoromethyl and isopropoxyphenyl substituents.
- Function : Inhibits succinate dehydrogenase (SDH) in fungi .
- Comparison : Unlike flutolanil, the target compound’s pyridazine ring may engage in π-π stacking interactions with enzymatic targets, while the fluorobenzylthio group could enhance membrane permeability compared to flutolanil’s benzamide system.
(iii) N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide)
- Structure : A pyridinecarboxamide with chlorophenyl and hydroxyphenylmethyl groups.
- Function: Plant growth regulator targeting brassinosteroid biosynthesis .
Table 1: Key Properties of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide and Analogs
*LogP: Octanol-water partition coefficient (estimates based on substituent contributions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
